
1-Cyclopropyl-4-isothiocyanatonaphthalene
Vue d'ensemble
Description
1-Cyclopropyl-4-isothiocyanatonaphthalene is an organic compound with the CAS Number: 878671-95-5 . It has a molecular weight of 225.31 and its IUPAC name is 1-cyclopropyl-4-isothiocyanatonaphthalene . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of 1-Cyclopropyl-4-isothiocyanatonaphthalene is C14H11NS . The InChI code for this compound is 1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2 .Physical And Chemical Properties Analysis
1-Cyclopropyl-4-isothiocyanatonaphthalene is a solid at room temperature . The compound’s molecular weight is 225.31 .Applications De Recherche Scientifique
Synthesis and Structural Analysis : Durucasu, Saracoglu, and Balcı (1991) explored the reactions of 1H-cyclopropa[b]naphthalene with different compounds, providing insights into its chemistry and potential applications in synthesis (Durucasu, Saracoglu, & Balcı, 1991).
Spectral Properties and Synthesis : Halton et al. (1986) investigated the synthesis and spectral properties of alkylidenecycloproparenes derived from 1H-cyclopropa[b]naphthalene, contributing to the understanding of its physical, spectral, and chemical properties (Halton, Randall, Gainsford, & Stang, 1986).
Novel Synthetic Methods : Müller and Rodriguez (1985) synthesized derivatives of 1H-cyclopropa[b]naphthalene, highlighting its role in the development of new synthetic pathways (Müller & Rodriguez, 1985).
Mesomorphic Properties : Seed et al. (2009) reported the synthesis and mesomorphic properties of novel naphthylisothiocyanates, a category that includes compounds like 1-Cyclopropyl-4-isothiocyanatonaphthalene, demonstrating their potential in materials science (Seed, Pantalone, Sharma, & Grubb, 2009).
Therapeutic and Diagnostic Applications : Abate et al. (2011) studied analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, which is structurally related to 1-Cyclopropyl-4-isothiocyanatonaphthalene, indicating its potential use in oncology and diagnostic imaging (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Safety and Hazards
The safety information for 1-Cyclopropyl-4-isothiocyanatonaphthalene indicates that it is dangerous . The hazard statements include H301+H331;H315;H319;H335 . Precautionary measures include P501;P261;P270;P271;P264;P280;P302+P352;P337+P313;P305+P351+P338;P362+P364;P332+P313;P301+P310+P330;P304+P340+P311;P403+P233;P405 .
Propriétés
IUPAC Name |
1-cyclopropyl-4-isothiocyanatonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPTWMNSFHCZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-isothiocyanatonaphthalene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


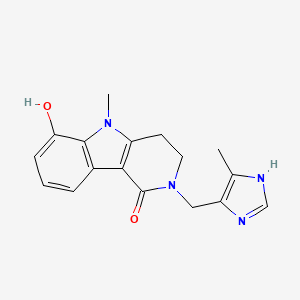




![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)
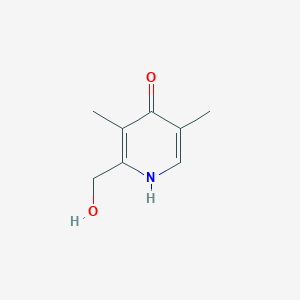
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)
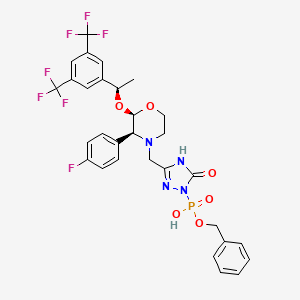
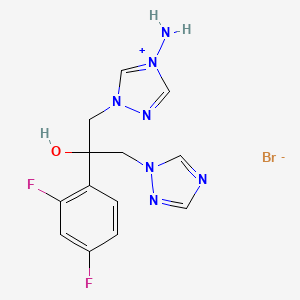

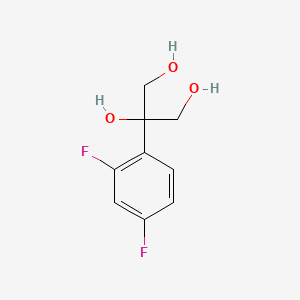
![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)